

A Comparative Guide to Preclinical SHP2 Inhibitors: TNO155 vs. SHP099

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Compound of Interest		
Compound Name:	Shp2-IN-22	
Cat. No.:	B12382442	Get Quote

A Note to Our Readers: Our initial goal was to provide a direct comparative analysis of **Shp2-IN-22** and TNO155. However, a comprehensive search of publicly available scientific literature and databases yielded no specific preclinical data for a compound designated "**Shp2-IN-22**." This suggests that "**Shp2-IN-22**" may be an internal compound name not yet disclosed in public forums, or a less common identifier.

To provide a valuable resource for researchers in the field of SHP2 inhibition, we have pivoted this guide to a comparison of TNO155 with SHP099. SHP099 is a pioneering and well-characterized allosteric SHP2 inhibitor, and its comparison with the clinical-stage compound TNO155 offers significant insights into the evolution of SHP2-targeted therapies.

Introduction to SHP2 and Allosteric Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[3][4] SHP2 also modulates other signaling cascades, including the PI3K-AKT and JAK-STAT pathways, and is involved in immune checkpoint regulation through the PD-1/PD-L1 axis.[5][6]

Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP)



domains.[3][7] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[1][3]

Mechanism of Action

Both TNO155 and SHP099 function as allosteric inhibitors of SHP2. They lock the protein in an inactive state, thereby preventing its catalytic activity. This mode of inhibition is distinct from active-site inhibitors and offers greater selectivity.[7] By inhibiting SHP2, these compounds block the dephosphorylation of its target proteins, leading to the suppression of the RAS-ERK pathway and inhibiting the proliferation of cancer cells driven by RTK signaling.[3]

Quantitative Data Summary

The following tables summarize the available preclinical data for TNO155 and SHP099, including their biochemical potency, cellular activity, and pharmacokinetic parameters.

Table 1: Biochemical and Cellular Potency



Compound	Target	IC50 (Biochemic al)	Cell Line	IC50 (Cellular)	Citation(s)
TNO155	SHP2	11 nM	Multiple OSCC lines	0.39 μM - 211.1 μM	[2][8]
ALK-mutant Neuroblasto ma	Lower than in ALK-wt	[9]			
SHP099	SHP2	71 nM	MV4-11 (AML)	0.32 μΜ	[3][9]
TF-1 (Erythroleuke mia)	1.73 μΜ	[9]			
PC9 (NSCLC)	7.536 μM (24h)	[10]			
PC9GR (NSCLC)	8.900 μM (24h)	[10]	-		
KYSE520 (ESCC)	~0.25 μM (p- ERK)	[4]	_		
MDA-MB-468 (Breast)	~0.25 μM (p- ERK)	[4]	-		

Table 2: In Vivo Efficacy in Xenograft Models



Compound	Cancer Model	Dosing	Outcome	Citation(s)
TNO155	EGFR-mutant NSCLC (in combination with Nazartinib)	10 mg/kg, BID	Enhanced tumor growth inhibition	[1]
BRAF V600E Colorectal Cancer (in combination with Dabrafenib + Trametinib)	10 mg/kg, BID	Maintained tumor stasis	[1]	
ALK-mutant Neuroblastoma (in combination with Lorlatinib)	20 mg/kg, BID (MTD)	Delayed tumor growth	[9]	_
SHP099	ALK-rearranged NSCLC (in combination with Alectinib)	Not specified	Greater tumor inhibition than monotherapy	[2]
KYSE520 (ESCC)	75 mg/kg, Q2D	T/C = 18%	[8]	
HNSCC (BHY and HSC-4)	75 mg/kg, daily	Antitumor effects	[11]	_
Multiple Myeloma (RPMI- 8226)	75 mg/kg, daily	Reduced tumor growth	[12]	
B16F10 Melanoma	100 mg/kg, daily	Reduced tumor growth	[13]	_

Table 3: Pharmacokinetic Parameters



Compoun d	Species	Clearanc e (mL/min/k g)	Vd (L/kg)	Half-life (h)	Oral Bioavaila bility (%)	Citation(s)
TNO155	Mouse	24	3	2	78	[2]
Rat	15	7	8	100	[2]	
Dog	4	3	9	>100	[2]	_
Monkey	6	4	9	60	[2]	
SHP099	Mouse	Not specified	Not specified	Not specified	Orally bioavailabl e	[3]

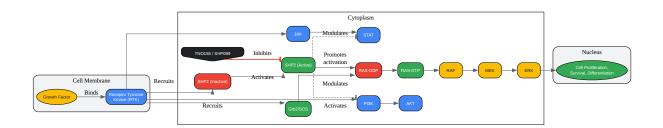
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

SHP2 Signaling Pathway

This diagram illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases to the RAS-MAPK pathway and its involvement in other key cellular signaling cascades.





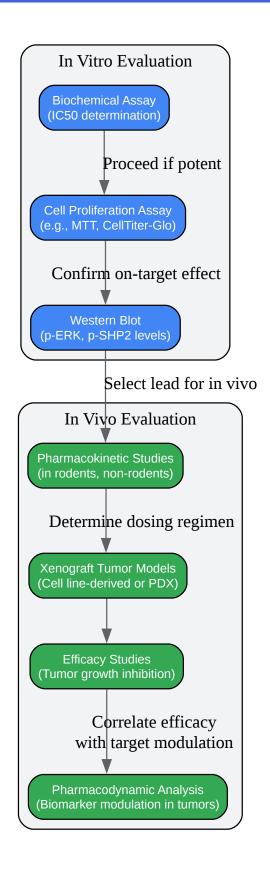
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Caption: SHP2 signaling cascade and points of inhibition.

General Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of SHP2 inhibitors, from in vitro characterization to in vivo efficacy studies.





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